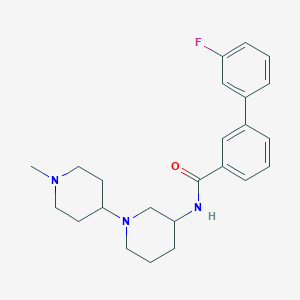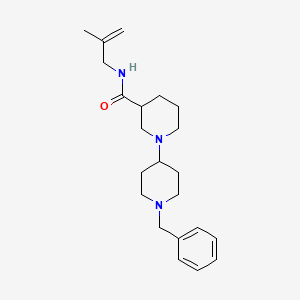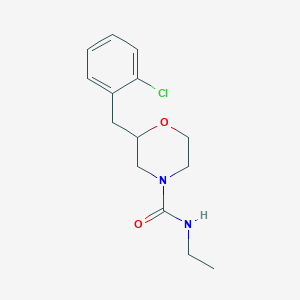![molecular formula C20H29N3O2 B3815965 2-(allylamino)-N-[(1-tert-butyl-5-oxopyrrolidin-3-yl)methyl]-N-methylbenzamide](/img/structure/B3815965.png)
2-(allylamino)-N-[(1-tert-butyl-5-oxopyrrolidin-3-yl)methyl]-N-methylbenzamide
描述
2-(allylamino)-N-[(1-tert-butyl-5-oxopyrrolidin-3-yl)methyl]-N-methylbenzamide is a chemical compound that has gained significant attention in the field of scientific research due to its potential applications in the development of new drugs. This compound has been synthesized using various methods and has been studied extensively to understand its mechanism of action, biochemical and physiological effects, and limitations for lab experiments.
作用机制
The mechanism of action of 2-(allylamino)-N-[(1-tert-butyl-5-oxopyrrolidin-3-yl)methyl]-N-methylbenzamide involves the inhibition of specific enzymes and receptors in the body. For example, this compound has been shown to inhibit the activity of proteasomes, which are responsible for degrading proteins in the body. By inhibiting proteasomes, this compound can prevent the degradation of specific proteins that play a role in cancer cell growth and survival. Similarly, this compound has been shown to inhibit the activity of histone deacetylases, which are enzymes that regulate gene expression. By inhibiting histone deacetylases, this compound can alter gene expression patterns and potentially treat diseases such as cancer and neurodegenerative disorders.
Biochemical and Physiological Effects:
The biochemical and physiological effects of 2-(allylamino)-N-[(1-tert-butyl-5-oxopyrrolidin-3-yl)methyl]-N-methylbenzamide depend on its mechanism of action and the specific enzymes and receptors it targets. This compound has been shown to have anticancer effects by inhibiting the activity of proteasomes and inducing apoptosis in cancer cells. It has also been shown to have anti-inflammatory effects by inhibiting the activity of histone deacetylases and reducing the production of pro-inflammatory cytokines. Additionally, this compound has been studied for its potential neuroprotective effects, as it has been shown to inhibit the activity of cannabinoid receptors and reduce oxidative stress in the brain.
实验室实验的优点和局限性
One of the advantages of using 2-(allylamino)-N-[(1-tert-butyl-5-oxopyrrolidin-3-yl)methyl]-N-methylbenzamide in lab experiments is its potential to inhibit specific enzymes and receptors, which can help researchers understand the role of these targets in disease development and progression. Additionally, this compound has shown promising results in preclinical studies as a potential drug candidate for various diseases. However, one of the limitations of using this compound in lab experiments is its low solubility in aqueous solutions, which can affect its bioavailability and efficacy. Additionally, the synthesis of this compound can be challenging, and the yield and purity of the product can vary depending on the method used.
未来方向
There are several future directions for research on 2-(allylamino)-N-[(1-tert-butyl-5-oxopyrrolidin-3-yl)methyl]-N-methylbenzamide. One potential direction is to study its potential as a drug candidate for various diseases, including cancer, neurodegenerative disorders, and inflammatory diseases. Additionally, researchers can explore the use of this compound in combination with other drugs to enhance its efficacy and reduce potential side effects. Another direction is to study the structure-activity relationship of this compound and its analogs to identify more potent and selective inhibitors of specific enzymes and receptors. Finally, researchers can explore the use of this compound in nanotechnology-based drug delivery systems to improve its solubility and bioavailability.
科学研究应用
2-(allylamino)-N-[(1-tert-butyl-5-oxopyrrolidin-3-yl)methyl]-N-methylbenzamide has been studied extensively for its potential applications in the development of new drugs. This compound has shown promising results as a potential inhibitor of various enzymes and receptors, including proteasomes, histone deacetylases, and cannabinoid receptors. It has also been studied for its potential anticancer, anti-inflammatory, and neuroprotective effects.
属性
IUPAC Name |
N-[(1-tert-butyl-5-oxopyrrolidin-3-yl)methyl]-N-methyl-2-(prop-2-enylamino)benzamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H29N3O2/c1-6-11-21-17-10-8-7-9-16(17)19(25)22(5)13-15-12-18(24)23(14-15)20(2,3)4/h6-10,15,21H,1,11-14H2,2-5H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
FHNURELCTQVGLO-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)N1CC(CC1=O)CN(C)C(=O)C2=CC=CC=C2NCC=C | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H29N3O2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
343.5 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
2-(allylamino)-N-[(1-tert-butyl-5-oxopyrrolidin-3-yl)methyl]-N-methylbenzamide | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。



![2-[4-(4-tert-butylbenzyl)piperazin-1-yl]nicotinamide](/img/structure/B3815886.png)
![5-(6-methoxy-1,3-benzodioxol-5-yl)-1-[(1S)-2-methoxy-1-methylethyl]-4-phenyl-1H-imidazole](/img/structure/B3815890.png)

![3-[2-oxo-2-(1-piperidinyl)ethyl]-4-[3-(trifluoromethyl)benzyl]-2-piperazinone](/img/structure/B3815902.png)
![3-{5-[methoxy(phenyl)methyl]-1,3,4-oxadiazol-2-yl}-N-{2-[4-(trifluoromethyl)phenyl]ethyl}propanamide](/img/structure/B3815910.png)
methanone](/img/structure/B3815929.png)


![4-methoxy-N-{1-[1-(spiro[2.3]hex-1-ylcarbonyl)-4-piperidinyl]-1H-pyrazol-5-yl}benzamide](/img/structure/B3815962.png)
![N-(2,3-dihydro-1H-inden-4-yl)-3-{[(2-hydroxyethyl)(methyl)amino]methyl}benzamide](/img/structure/B3815973.png)
![5-[(3,5-dimethyl-1H-pyrazol-1-yl)methyl]-N-[(1R*,2S*,4S*)-spiro[bicyclo[2.2.1]heptane-7,1'-cyclopropane]-5-en-2-ylmethyl]-1H-pyrazole-3-carboxamide](/img/structure/B3815975.png)
amino]methyl}-2-methoxyphenoxy)-2-propanol](/img/structure/B3815979.png)

![2-isopropyl-5-{[3-(2-methylphenyl)-1-piperidinyl]carbonyl}-1,3-benzoxazole](/img/structure/B3815990.png)